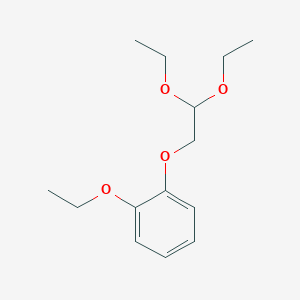

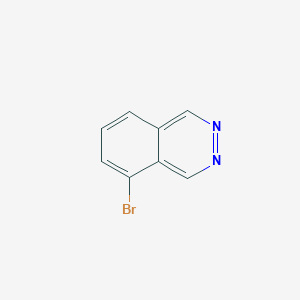

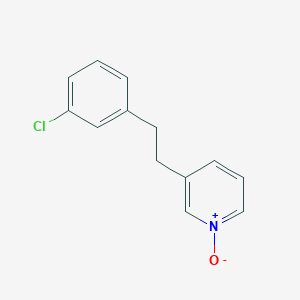

![molecular formula C15H21NO5 B018750 3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈 CAS No. 7520-70-9](/img/structure/B18750.png)

3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the use of lithiation, reaction with nitrosopropane, and oxidation steps to produce specific molecular frameworks. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of 2,4-dimethoxy-1,3,5-tribromobenzene, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation with Ag2O (Fujita et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups can be extensively analyzed through X-ray crystallography, FT-IR, 1H, and 13C NMR spectroscopies. These methods help in understanding the conformation, bonding, and stereochemistry. For instance, supramolecular structures of related compounds were determined, highlighting the importance of weak C-H...O hydrogen bonds in forming dimeric or tetrameric structures (Low et al., 2002).

Chemical Reactions and Properties

Chemical reactions such as cyclodimerization and Michael addition are significant for the functionalization or transformation of the molecule into derivatives with desired properties. The cyclodimerisation of 3-methyl-2-butenenitrile under specific conditions to form cyclodimeric products is one example (Tucker et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the application of the compound in various domains. The polymorphic nature, solvatochromic effect, and aggregation-induced emission characteristics of similar compounds have been studied to understand their behavior in different environments (Galer et al., 2014).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and interaction with other molecules are defined by the molecular structure and functional groups. Studies on related compounds reveal insights into their electro-optical and charge-transport properties, demonstrating the potential for application in electronic devices (Irfan et al., 2015).

科学研究应用

化学合成和修饰

在化学合成领域,对与3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈具有类似结构或功能的化合物的研究非常广泛。例如,对各种醚和硅氧烷的合成和表征研究探索了可能适用于这种化合物的方法。5,5'-亚甲基-双(苯并三唑)的实用合成展示了创新方法,用于创造金属钝化剂和光敏材料的多功能中间体,这可能会启发对3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈的合成途径或应用(Gu等,2009)。

环境安全和分析

化学品的环境安全是一个重要关注点,导致对类似化合物的分析和降解的研究。例如,对环境中硅氧烷的存在和命运的最新研究结果进行回顾提供了关于相关化合物的环境行为的见解,这可能会为对3,3-二甲氧基-2-[(3,4,5-三甲氧基苯基)甲基]丙腈的环境影响研究提供信息(Xiang et al., 2021)。

作用机制

Target of Action

The primary targets of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . The inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

未来方向

属性

IUPAC Name |

3,3-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVEDBQYCETMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566523 | |

| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

CAS RN |

7520-70-9 | |

| Record name | α-(Dimethoxymethyl)-3,4,5-trimethoxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7520-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

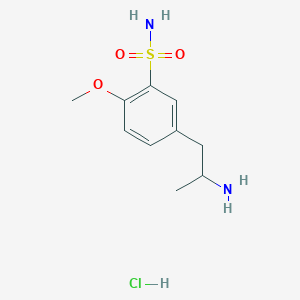

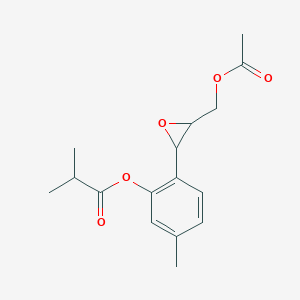

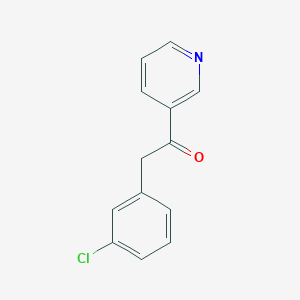

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)